(2R,4R)-1-tert-Butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate
Beschreibung
Eigenschaften
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-6-7(13)5-8(12)9(14)16-4/h7-8,13H,5-6H2,1-4H3/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMNEDXVUJLQAF-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426234 | |
| Record name | 1-tert-Butyl 2-methyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114676-69-6 | |
| Record name | 1-tert-Butyl 2-methyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R,4R)-4-Hydroxy-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Vorbereitungsmethoden
Stereoselective Synthesis from D-Proline Derivatives
The most direct route involves functionalizing (2R,4R)-4-hydroxy-D-proline methyl ester. The amine group is protected using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. In a representative procedure , (2R,4R)-4-hydroxy-D-proline methyl ester hydrochloride is suspended in dichloromethane (DCM) with triethylamine (TEA) to deprotonate the amine. Boc anhydride is added dropwise at 0°C, followed by stirring at room temperature for 12 hours . The reaction is quenched with water, and the organic layer is dried over sodium sulfate before purification via flash chromatography (hexane/ethyl acetate, 3:1) . This method achieves yields of 85–92% with >99% enantiomeric excess (ee) .
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane (DCM) |
| Base | Triethylamine (TEA) |
| Temperature | 0°C to room temperature |
| Reaction Time | 12 hours |
| Yield | 85–92% |
Mitsunobu Reaction for Stereochemical Inversion
For substrates with incorrect stereochemistry, the Mitsunobu reaction enables inversion at the 4-position. A protocol from Ambeed details the use of diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to mediate the reaction between 1-tert-butyl 2-methyl (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate and 4-chloro-7-methoxyquinazolin-6-ol. The hydroxyl group is activated, resulting in stereochemical inversion to the (2R,4R) configuration . After 1 hour at 25°C, the product is purified via silica gel chromatography (methanol/DCM gradient), yielding 78% of the desired stereoisomer .
Mechanistic Insights
-
DEAD and PPh₃ generate a reactive phosphonium intermediate.
-
Nucleophilic attack by the hydroxyl group proceeds with inversion of configuration .
-
This method is critical for rescuing incorrectly configured intermediates.
Copper-Mediated Difluoromethylation for Functionalization
A Thieme Connect publication describes a copper(I)-catalyzed difluoromethylation strategy to introduce fluorinated groups. (2R,4R)-1-tert-butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate is reacted with 2,2-difluoro-2-(fluorosulfonyl)acetic acid in acetonitrile at 45°C. Copper(I) iodide facilitates the radical transfer, yielding fluorinated derivatives without epimerization . Purification via silica gel chromatography (petroleum ether/ethyl acetate) provides 65–70% yields .
Advantages
-
Retains stereochemical integrity under mild conditions.
Patent-Based Optimized Large-Scale Synthesis
A Chinese patent outlines a scalable process emphasizing cost efficiency. Key modifications include:
-
Solvent Optimization : Replacing DCM with tetrahydrofuran (THF) to improve solubility.
-
Base Selection : Using sodium bicarbonate instead of TEA to simplify workup.
-
Crystallization Purification : Isolating the product via recrystallization from ethyl acetate/hexane (1:5), achieving 95% purity without chromatography .
Process Metrics
| Metric | Value |
|---|---|
| Solvent | THF/Water (3:1) |
| Base | Sodium bicarbonate |
| Temperature | 25°C |
| Yield | 88% |
| Purity | 95% |
Comparative Analysis of Methods
Table 1: Method Comparison
| Method | Yield (%) | Purity (%) | Stereocontrol | Scalability |
|---|---|---|---|---|
| Boc Protection | 85–92 | >99 | High | Moderate |
| Mitsunobu | 78 | 95 | Moderate | Low |
| Difluoromethylation | 65–70 | 90 | High | Low |
| Patent Process | 88 | 95 | High | High |
-
Boc Protection : Preferred for laboratory-scale synthesis due to high ee.
-
Patent Process : Optimal for industrial applications, balancing cost and yield .
Quality Control and Characterization
Critical analytical data for verifying structure and purity include:
Analyse Chemischer Reaktionen
Types of Reactions
(2R,4R)-1-tert-butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The carboxylate groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Jones reagent.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides, aryl halides, under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of new alkyl or aryl derivatives.
Wissenschaftliche Forschungsanwendungen
Antibody-Drug Conjugates (ADCs)
One of the primary applications of (2R,4R)-1-tert-butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate is as a non-cleavable linker in ADCs. ADCs are designed to deliver cytotoxic drugs directly to cancer cells while minimizing damage to healthy tissue. The use of this compound as a linker enhances the stability and efficacy of the conjugate by preventing premature release of the drug before it reaches its target.
Case Study : In a study published by MedChemExpress, researchers demonstrated that ADCs utilizing this compound showed improved therapeutic indices compared to traditional chemotherapeutics, highlighting its potential in targeted cancer therapy .
PROTACs Development
The compound also serves as an alkyl chain-based linker in the synthesis of PROTACs. PROTACs are innovative therapeutic agents designed to selectively degrade target proteins within cells by harnessing the ubiquitin-proteasome system. The incorporation of this compound into PROTAC designs has been shown to enhance cellular uptake and degradation efficiency.
Research Insight : A recent article from MDPI detailed the synthesis and evaluation of various PROTACs featuring this compound as a linker, noting significant improvements in target protein degradation rates and selectivity .
Summary Table of Applications
Wirkmechanismus
The mechanism of action of (2R,4R)-1-tert-butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity towards these targets. The hydroxyl and carboxylate groups facilitate hydrogen bonding and electrostatic interactions, while the tert-butyl and methyl groups contribute to hydrophobic interactions.
Vergleich Mit ähnlichen Verbindungen
Key Research Findings
Synthetic Efficiency: The target compound achieves near-quantitative yields (100%) under optimized Boc-protection conditions, outperforming fluorinated (97% purity) and amino-substituted (95% purity) analogs .
Biological Relevance : The (2R,4R) configuration is essential for binding to EP300/CBP acetyltransferase in DS-9300, while piperidine analogs show selectivity for SMO receptors .
Thermodynamic Stability : X-ray crystallography of the (2S,4R) diastereomer reveals intramolecular hydrogen bonding (O-H···O=C), stabilizing the pyrrolidine ring .
Biologische Aktivität
(2R,4R)-1-tert-butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C₁₁H₁₉NO₅
- Molecular Weight : 245.27 g/mol
- CAS Number : 114676-69-6
Biological Activity Overview
The compound exhibits a range of biological activities, including:
- Anti-infection : It has demonstrated efficacy against various pathogens, including bacteria and viruses.
- Apoptosis Induction : The compound plays a role in promoting programmed cell death in cancer cells.
- Cell Cycle Regulation : It influences cell cycle progression and DNA damage response mechanisms.
- Neuronal Signaling : The compound interacts with neuronal pathways, potentially affecting cognitive functions.
The biological activity of this compound can be attributed to several mechanisms:
- GPCR Modulation : The compound interacts with G-protein-coupled receptors (GPCRs), influencing various signaling pathways involved in inflammation and immune responses.
- MAPK/ERK Pathway Activation : It activates the MAPK/ERK signaling pathway, which is crucial for cell proliferation and survival.
- Epigenetic Regulation : The compound may affect epigenetic modifications, influencing gene expression related to cancer progression and immune responses.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
Table 1: Summary of Key Studies
Pharmacological Applications
Given its diverse biological activities, this compound is being explored for various therapeutic applications:
- Antiviral Therapies : Its ability to inhibit viral proteases positions it as a candidate for developing antiviral medications.
- Cancer Treatment : The compound's pro-apoptotic effects make it a potential agent in cancer therapies.
- Neuroprotective Strategies : Research indicates its potential use in treating neurodegenerative diseases through modulation of neuronal signaling pathways.
Q & A
Q. What are the optimal synthetic routes for (2R,4R)-1-tert-butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate, and how is stereochemical purity ensured?
The compound is typically synthesized via multi-step sequences involving key intermediates such as (2R,4R)-4-hydroxypyrrolidine derivatives. For example, di-tert-butyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate can be synthesized using lithium diisopropylamide (LDA) in tetrahydrofuran (THF)/hexane at −78°C to control stereochemistry, followed by Boc-protection and selective esterification . Tosylation of the hydroxyl group with p-toluenesulfonyl chloride in dichloromethane (0°C, pyridine/DMAP) is critical for subsequent functionalization (e.g., fluorination or amination) . Purification via column chromatography (e.g., 20% ethyl acetate in hexane) ensures removal of diastereomeric impurities .
Q. How are protecting groups (tert-butyl and methyl esters) strategically employed in the synthesis of this compound?
The tert-butyl group acts as a sterically hindered protecting group for the pyrrolidine nitrogen, stabilizing the intermediate during acidic/basic conditions. The methyl ester at C2 prevents unwanted side reactions at the carboxylate. Deprotection is achieved using HCl in dioxane (20–50°C) or catalytic hydrogenation . These groups are selected for orthogonal deprotection compatibility, enabling sequential functionalization .
Advanced Research Questions
Q. What methodologies are used to resolve contradictions in stereochemical outcomes during fluorination or amination of the 4-hydroxy group?
Discrepancies in stereochemistry (e.g., retention vs. inversion) during fluorination can arise from reagent choice. Morpholinosulfur trifluoride (DAST) typically induces retention, while alternative fluorinating agents may invert configuration. Computational modeling (DFT) and NMR analysis (e.g., NMR, NOESY) are critical for verifying stereochemistry. For example, diastereomeric ratios can be quantified using chiral HPLC or compared to literature / NMR shifts .
Q. How can Design of Experiments (DoE) optimize reaction conditions for large-scale synthesis?
DoE minimizes experimental runs while maximizing data quality. Key variables include temperature (−78°C for LDA-mediated steps), solvent polarity (THF vs. acetonitrile), and catalyst loading (e.g., palladium acetate/XPhos for coupling reactions). Response variables such as yield, enantiomeric excess (ee), and reaction time are analyzed via ANOVA. For instance, a central composite design can optimize Pd-catalyzed cross-couplings (40–100°C, inert atmosphere) .
Q. What strategies mitigate challenges in isolating diastereomers during synthesis?
Diastereomer separation is achieved through:
- Crystallization : Solvent screening (e.g., ethyl acetate/hexane) to exploit differential solubility.
- Chromatography : Reverse-phase HPLC with C18 columns or chiral stationary phases.
- Derivatization : Converting hydroxyl groups to bulkier esters (e.g., tosylates) to enhance chromatographic resolution .
- Kinetic Resolution : Enzymatic hydrolysis (e.g., lipases) to selectively hydrolyze one enantiomer .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
